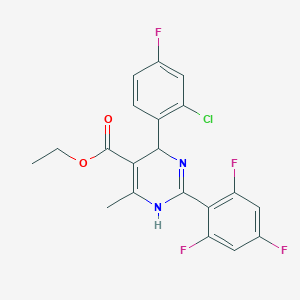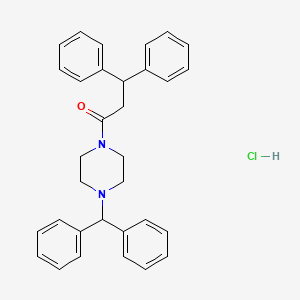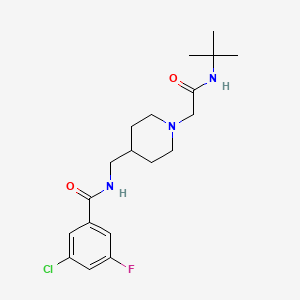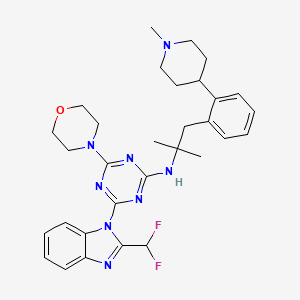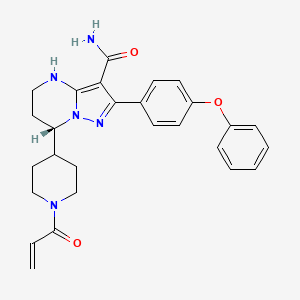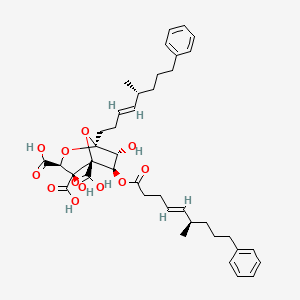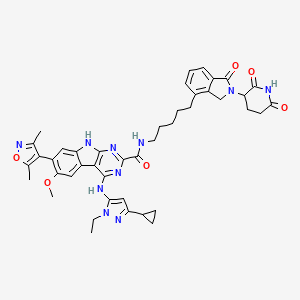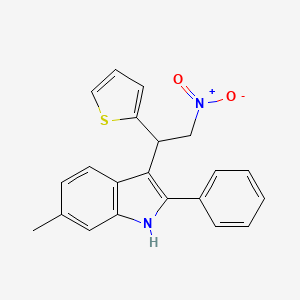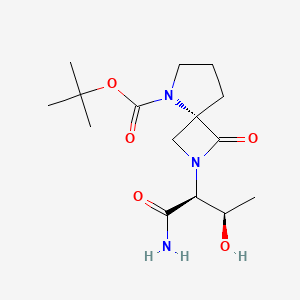
Pyrotinib
Overview
Description
Pyrotinib is an irreversible pan-human epidermal growth factor receptor tyrosine kinase inhibitor. It targets human epidermal growth factor receptor 1, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. This compound has shown promising antitumor activity, particularly in the treatment of human epidermal growth factor receptor 2-positive advanced breast cancer .
Mechanism of Action
Target of Action
Pyrotinib is a novel irreversible pan-ErbB receptor tyrosine kinase inhibitor . It primarily targets the human epidermal growth factor receptors HER1, HER2, and HER4 . These receptors play a crucial role in the regulation of cell growth and differentiation .
Mode of Action
Upon oral administration, this compound binds to and inhibits both EGFR and HER2 . This results in the inhibition of tumor growth and angiogenesis, and tumor regression in EGFR/HER2-expressing tumor cells . This compound can covalently bind to the adenosine triphosphate binding sites of HER family proteins in the intracellular kinase region, preventing the formation of homodimers/heterodimers of HER family proteins .
Biochemical Pathways
This compound inhibits signaling via the RAS/RAF/MEK/MAPK and PI3K/AKT pathways . These pathways are crucial for cell proliferation and survival. By inhibiting these pathways, this compound can effectively suppress the proliferation, migration, and invasion of cancer cells .
Pharmacokinetics
This compound’s in vivo clearance relies heavily on cytochrome P450 3A4 (CYP3A4) activity . Physiologically based pharmacokinetic (PBPK) modeling has been used to predict CYP3A4-based drug interactions of this compound . According to model predictions, coadministration with typical potent or moderate CYP3A4 perpetrators increases this compound concentration by over sixfold .
Result of Action
This compound has shown promising efficacy in inhibiting the growth of cancer cells both in vitro and in vivo . It has been found to significantly promote apoptosis and inhibit the proliferation of cancer cells . Moreover, this compound has been shown to trigger HER2 degradation within the proteasome by promoting ubiquitination and dissociation from HSP90 .
Action Environment
Environmental factors such as co-administration with other drugs can significantly influence the action, efficacy, and stability of this compound . For instance, co-administration with CYP3A4 perpetrators can dramatically increase this compound exposure .
Biochemical Analysis
Biochemical Properties
Pyrotinib interacts with the human epidermal growth factor receptor 2 (HER2), human epidermal growth factor receptor 1 (HER1), and HER4 . It inhibits these receptors, thereby disrupting the biochemical reactions they are involved in . The nature of these interactions is irreversible, which means that once this compound binds to these receptors, it does not easily dissociate .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly those that overexpress HER2 . It influences cell function by inhibiting the signaling pathways regulated by HER2, HER1, and HER4 . This can impact gene expression and cellular metabolism, leading to inhibited cell proliferation and induced cell cycle arrest .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HER2, HER1, and HER4 . This binding is irreversible, leading to the inhibition of these tyrosine kinases . As a result, the downstream signaling pathways regulated by these receptors, such as the PI3K/Akt and MAPK pathways, are disrupted . This can lead to changes in gene expression and ultimately affect cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, this compound monotherapy was found to be inefficient in inhibiting the proliferation of certain cancer cells in vitro . When combined with other agents, this compound exhibited a potent synergistic effect, leading to more evident cell cycle arrest and inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of this compound in animal models have been shown to vary with different dosages . For example, in a mouse xenograft model, the combination of this compound with other agents led to a significant repression of in vivo tumor growth .
Metabolic Pathways
The primary metabolic pathways of this compound involve oxidative metabolites . These pathways include O-depicoline (M1), oxidation of pyrrolidine (M5), and oxidation of pyridine (M6-1, M6-2, M6-3, and M6-4) .
Subcellular Localization
It is known to bind to HER2, HER1, and HER4, which are typically located on the cell membrane . Therefore, it is likely that this compound localizes to the cell membrane where these receptors are present.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrotinib involves multiple steps, starting with the preparation of 3-cyanoquinolone derivatives. The process includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution and cyclization .
Industrial Production Methods: Industrial production of this compound is carried out by Shanghai Hengrui Pharmaceutical. The process is optimized for large-scale production, ensuring high yield and purity. The recommended dosage of oral this compound is 400 milligrams once daily after a meal .
Chemical Reactions Analysis
Types of Reactions: Pyrotinib undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline ring system, affecting the compound’s activity.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound intermediates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products: The major products formed from these reactions include various quinoline derivatives, which are crucial intermediates in the synthesis of this compound .
Scientific Research Applications
Pyrotinib has a wide range of scientific research applications:
Comparison with Similar Compounds
Lapatinib: Another tyrosine kinase inhibitor targeting human epidermal growth factor receptor 1 and human epidermal growth factor receptor 2.
Neratinib: An irreversible tyrosine kinase inhibitor targeting human epidermal growth factor receptor 1, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4.
Tucatinib: A selective tyrosine kinase inhibitor targeting human epidermal growth factor receptor 2.
Uniqueness of Pyrotinib: this compound is unique due to its irreversible binding to multiple human epidermal growth factor receptors, providing a broader spectrum of activity compared to other inhibitors. Its ability to penetrate the blood-brain barrier makes it particularly effective in treating brain metastases in human epidermal growth factor receptor 2-positive breast cancer patients .
Properties
IUPAC Name |
(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADXACCFNXBCFY-IYNHSRRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/[C@H]5CCCN5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269662-73-8 | |
| Record name | SHR-1258 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269662738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14993 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PYROTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJN36EQM0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


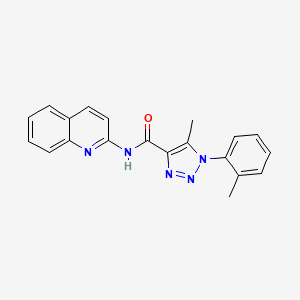
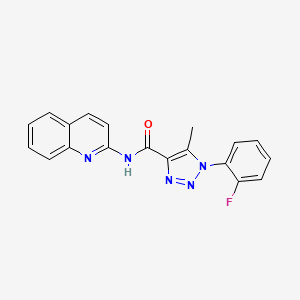
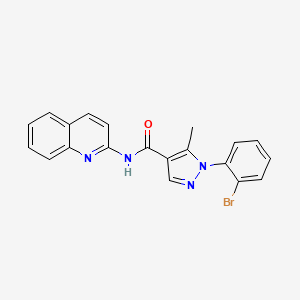
![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)
